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molecular formula C12H15BrN2 B099180 5-Bromo-N,N-dimethyltryptamine CAS No. 17274-65-6

5-Bromo-N,N-dimethyltryptamine

Cat. No. B099180
M. Wt: 267.16 g/mol
InChI Key: ATEYZYQLBQUZJE-UHFFFAOYSA-N
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Patent
US06329390B1

Procedure details

(R)-5-Bromo-3-[(N-methylpyrrolidin-2-yl)methyl] 1 H-indole: (63%) from (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole (Example 1a).

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C@H:12]1CC[CH2:14][N:13]1[CH3:17].C(OC(N1CCC[C@@H]1C(C1C2C(=CC=C(Br)C=2)NC=1)=O)=O)C1C=CC=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][N:13]([CH3:14])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C[C@@H]1N(CCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1[C@H](CCC1)C(=O)C1=CNC2=CC=C(C=C12)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=CNC2=CC1)CCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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